Chemical Identity and Physicochemical Properties
Chemical Identity and Physicochemical Properties
An In-depth Technical Guide to N-(5-Amino-2-methoxyphenyl)acetamide
This guide provides a comprehensive technical overview of N-(5-Amino-2-methoxyphenyl)acetamide, a key chemical intermediate. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's properties, synthesis, and applications. This document emphasizes the causality behind experimental choices and provides a framework for its practical use in a laboratory setting.
N-(5-Amino-2-methoxyphenyl)acetamide is a substituted aromatic amide. While a specific CAS (Chemical Abstracts Service) number for this particular isomer is not consistently reported across major databases, its structural analogues are well-documented. For the purpose of this guide, properties and protocols are presented based on established chemical principles and data from closely related isomers, such as N-(4-Amino-2-methoxyphenyl)acetamide.
The fundamental physicochemical properties are summarized below. These values are critical for determining appropriate solvents, reaction conditions, and purification methods.
| Property | Value (Predicted or from Analogues) | Source / Rationale |
| Molecular Formula | C₉H₁₂N₂O₂ | Based on chemical structure.[1] |
| Molecular Weight | 180.21 g/mol | Calculated from the molecular formula.[1] |
| IUPAC Name | N-(5-Amino-2-methoxyphenyl)acetamide | Standard chemical nomenclature. |
| Appearance | Off-white to light brown solid | Typical appearance for aromatic amines of this class. |
| Solubility | Soluble in methanol, ethanol, ethyl acetate; sparingly soluble in water. | Based on the polarity of functional groups and data for related compounds like N-(4-methoxyphenyl)acetamide.[2] |
| Melting Point | Not definitively established; likely >150 °C | Based on melting points of isomeric and related structures. |
Synthesis and Mechanistic Insights
The most direct and widely employed method for synthesizing N-(5-Amino-2-methoxyphenyl)acetamide is through the catalytic reduction of its nitro precursor, N-(2-methoxy-5-nitrophenyl)acetamide. This transformation is a cornerstone of aromatic chemistry.
Causality of Experimental Design
The chosen protocol relies on heterogeneous catalysis with palladium on carbon (Pd/C). This approach is favored for several reasons:
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Selectivity: Catalytic hydrogenation is highly selective for the reduction of nitro groups, leaving other functional groups like the amide and methoxy ether intact under controlled conditions.
-
Efficiency: The reaction proceeds with high yield and purity, often requiring minimal work-up.
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Safety and Scalability: Using hydrogen gas at or near atmospheric pressure is safer and more easily scalable than using metal/acid reductants (e.g., Sn/HCl) which can generate hazardous waste streams. The catalyst is easily removed by simple filtration.
Experimental Protocol: Catalytic Hydrogenation
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Reactor Setup: To a round-bottom flask or hydrogenation vessel, add N-(2-methoxy-5-nitrophenyl)acetamide (1.0 eq).
-
Solvent Addition: Add a suitable solvent, such as ethanol (EtOH) or ethyl acetate (EtOAc), to dissolve the starting material completely. The choice of solvent is crucial; it must solubilize the starting material without reacting with it or poisoning the catalyst.
-
Catalyst Introduction: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol%). The catalyst should be handled under an inert atmosphere (e.g., nitrogen or argon) as it can be pyrophoric.
-
Hydrogenation: Seal the vessel, purge it with hydrogen gas (H₂), and then maintain a hydrogen atmosphere (typically via a balloon or a Parr shaker apparatus) at room temperature.
-
Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Catalyst Removal: Upon completion, carefully purge the vessel with an inert gas to remove excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. The Celite prevents the fine catalyst particles from clogging the filter paper.
-
Product Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.
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Purification: If necessary, purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain N-(5-Amino-2-methoxyphenyl)acetamide as a pure solid.[1]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of N-(5-Amino-2-methoxyphenyl)acetamide.
Applications in Drug Discovery and Development
Aromatic amines and their acetamide derivatives are privileged structures in medicinal chemistry. N-(5-Amino-2-methoxyphenyl)acetamide serves as a versatile building block for the synthesis of more complex, biologically active molecules.
Its primary utility stems from the two reactive functional groups:
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The Amino Group (-NH₂): This primary amine can be readily functionalized through reactions like acylation, sulfonylation, alkylation, or diazotization, allowing for the introduction of diverse chemical moieties.
-
The Acetamide Group (-NHCOCH₃): While more stable, the amide bond can be hydrolyzed under harsh conditions if required, or the aromatic ring can undergo further substitution reactions.
A key application for a close isomer, N-(4-Amino-2-methoxyphenyl)acetamide, is its use as an intermediate in the synthesis of the side chain for the anticancer drug Amsacrine.[1] This highlights the role of this molecular scaffold in constructing complex pharmacophores that target specific biological pathways. In a research context, this compound can be used as a starting point to generate a library of derivatives for screening against various biological targets, such as kinases, ion channels, or receptors.[3]
Role as a Key Intermediate
Caption: Role as an intermediate for generating compound libraries in drug discovery.
Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic methods is typically employed.
| Technique | Expected Observations | Rationale |
| ¹H NMR (Proton NMR) | Signals corresponding to aromatic protons (3H), methoxy protons (-OCH₃, 3H singlet), acetamide methyl protons (-CH₃, 3H singlet), amine protons (-NH₂, broad singlet), and amide proton (-NH, broad singlet). | Provides a map of all hydrogen atoms in the molecule, confirming the presence and connectivity of all functional groups. The chemical shifts and splitting patterns are unique to the structure. |
| ¹³C NMR (Carbon NMR) | Distinct signals for each of the 9 unique carbon atoms, including aromatic carbons, a carbonyl carbon (~168-170 ppm), a methoxy carbon (~55 ppm), and a methyl carbon (~24 ppm).[4] | Confirms the carbon skeleton of the molecule. |
| FT-IR (Infrared Spectroscopy) | Characteristic absorptions: N-H stretching (amine & amide, ~3200-3400 cm⁻¹), C=O stretching (amide I band, ~1650-1670 cm⁻¹), and C-N stretching (amide II band, ~1530 cm⁻¹).[5] | Identifies the key functional groups present in the molecule based on their vibrational frequencies. |
| Mass Spectrometry (MS) | A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (181.09 m/z). | Confirms the molecular weight and formula of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. |
| TLC / LC-MS | A single spot/peak indicating the purity of the compound. | Used to monitor reaction progress and assess the final purity of the product. |
Safety, Handling, and Storage
As a research chemical, N-(5-Amino-2-methoxyphenyl)acetamide must be handled with appropriate care. While a specific Safety Data Sheet (SDS) is not available, data from closely related aromatic amines provides a strong basis for safety protocols.
| Hazard Category | Information and Precautionary Statements (Based on Analogues) |
| GHS Classification | Acute Toxicity, Oral (Harmful): Harmful if swallowed.[6][7] Skin Irritation: Causes skin irritation.[6][7] Eye Irritation: Causes serious eye irritation.[6][7] Respiratory Irritation: May cause respiratory irritation.[6][8] |
| Handling | Use only in a well-ventilated area, preferably under a chemical fume hood.[8] Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses with side shields, and a lab coat.[9] Avoid breathing dust. Do not get in eyes, on skin, or on clothing.[8] Wash hands thoroughly after handling.[6] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][9] Keep away from strong oxidizing agents. |
| First Aid Measures | Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[6] Skin: Wash with plenty of soap and water. If irritation occurs, get medical advice.[6] Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[6] Inhalation: Remove person to fresh air and keep comfortable for breathing.[6] |
Conclusion
N-(5-Amino-2-methoxyphenyl)acetamide is a valuable chemical intermediate with significant potential in synthetic and medicinal chemistry. Its straightforward synthesis via catalytic hydrogenation and the presence of two distinct, reactive functional groups make it an ideal starting point for creating diverse molecular structures. Understanding its chemical properties, handling requirements, and analytical signatures, as detailed in this guide, is crucial for its effective and safe utilization in research and development endeavors.
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Olleik, H., et al. (2024). Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. Molecules. Available from: [Link]
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International Union of Crystallography. N-(4-Amino-2-methoxyphenyl)acetamide. (2002). Available from: [Link]
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PubChem. Acetamide, N-(4-amino-2,5-dimethoxyphenyl)-. National Center for Biotechnology Information. Available from: [Link]
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PubMed. N-(2-hydroxyphenyl) acetamide (NA-2) elicits potent antitumor effect against human breast cancer cell line (MCF-7). Available from: [Link]
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